Chlorure de 1-méthylimidazole

Vue d'ensemble

Description

1-Methylimidazolium chloride is a type of ionic liquid that behaves as a solvent and catalyst during the formation of 5-hydroxymethylfurfural from fructose and sucrose via acid-catalyzed dehydration . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .

Synthesis Analysis

1-Methylimidazolium chloride is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

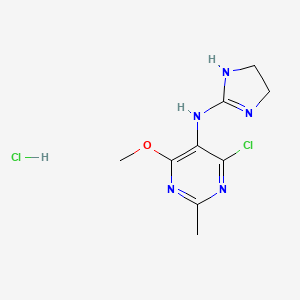

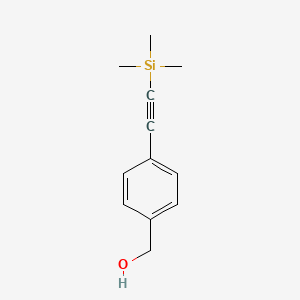

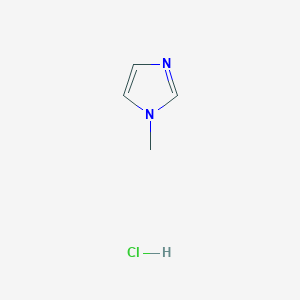

The empirical formula of 1-Methylimidazolium chloride is C4H6N2 · HCl . Its molecular weight is 118.56 . The SMILES string representation of its structure is Cl [H].Cn1ccnc1 .Chemical Reactions Analysis

1-Methylimidazolium chloride behaves as a solvent and catalyst during the formation of 5-hydroxymethylfurfural from fructose and sucrose via acid-catalyzed dehydration .Physical And Chemical Properties Analysis

1-Methylimidazolium chloride has a molecular weight of 118.56 . It has an assay of ≥94.5% (HPLC) and impurities of ≤1% water .Applications De Recherche Scientifique

Solvant et catalyseur dans la conversion de la biomasse

Le chlorure de 1-méthylimidazole agit comme solvant et catalyseur pour la formation de 5-hydroxyméthylfurfural (HMF) à partir du fructose et du saccharose par déshydratation catalysée par un acide . Le HMF est un produit chimique de plateforme précieux avec des applications potentielles dans les biocarburants et les bioplastiques.

Études de conductivité électrique

Ce composé est utilisé dans la recherche sur la conductivité électrique des liquides ioniques dérivés de l'imidazole, qui sont importants pour leur utilisation potentielle dans les applications électrochimiques .

Synthèse d'agents antimicrobiens

Des liquides ioniques à base d'imidazolium à longue chaîne, y compris le this compound, ont été synthétisés et évalués pour leurs propriétés antimicrobiennes contre une variété de bactéries et de champignons .

Dissolution de la cellulose

Il a été rapporté que certains liquides ioniques à base d'imidazolium, tels que le chlorure de 1-éthyl-3-méthylimidazolium, sont efficaces pour dissoudre la cellulose, ce qui est crucial pour la production de biocarburants et de matériaux biodégradables .

Safety and Hazards

Orientations Futures

There is great interest in studying the unique physical, chemical, and biological properties of ionic liquids like 1-Methylimidazolium chloride, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, and in different processes and production technologies . The methods for preparing nanocellulose are constantly being improved, and new ionic liquids are used in this process .

Mécanisme D'action

Target of Action

1-Methylimidazolium chloride primarily targets the formation of 5-hydroxymethylfurfural from fructose and sucrose . It acts as a solvent and catalyst in this process .

Mode of Action

1-Methylimidazolium chloride interacts with its targets, fructose and sucrose, via acid-catalyzed dehydration . This interaction results in the formation of 5-hydroxymethylfurfural .

Biochemical Pathways

The primary biochemical pathway affected by 1-Methylimidazolium chloride is the conversion of fructose and sucrose into 5-hydroxymethylfurfural

Result of Action

The molecular and cellular effects of 1-Methylimidazolium chloride’s action result in the formation of 5-hydroxymethylfurfural from fructose and sucrose . This compound has potential applications in various industries, including biofuel production.

Analyse Biochimique

Biochemical Properties

1-Methylimidazolium chloride has been found to interact with various biomolecules. For instance, it has been shown to enhance the kinetics of acid-catalyzed hydrolysis of 1,4-b-glucans . This suggests that 1-Methylimidazolium chloride can interact with enzymes involved in this process, potentially influencing their activity and the overall rate of the reaction .

Cellular Effects

The effects of 1-Methylimidazolium chloride on cells are complex and can vary depending on the specific type of cell and the concentration of the ionic liquid. For example, it has been shown to exhibit high toxicity to the water flea, Moina macrocopa, inhibiting survivorship, body length, and reproduction . This suggests that 1-Methylimidazolium chloride can have significant impacts on cellular processes and functions.

Molecular Mechanism

The molecular mechanism of 1-Methylimidazolium chloride’s effects is likely related to its interactions with biomolecules. For example, it has been suggested that both the chloride anions and imidazolium cations of 1-Methylimidazolium chloride interact with cellulose via hydrogen bonds . This could potentially influence the activity of enzymes and other proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Methylimidazolium chloride can change over time in laboratory settings. For example, it has been shown to enhance the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures . This suggests that the effects of 1-Methylimidazolium chloride can be influenced by factors such as the presence of other solvents and the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of 1-Methylimidazolium chloride can vary with different dosages. For instance, it has been shown to exhibit high toxicity to the water flea, Moina macrocopa, with a significant dose-related decrease in survivorship, body length, and reproduction . This suggests that high doses of 1-Methylimidazolium chloride can have adverse effects in animal models .

Metabolic Pathways

1-Methylimidazolium chloride may be involved in various metabolic pathways. For example, it has been shown to stimulate the production of acetyl-CoA, an important precursor for many biochemical reactions . This suggests that 1-Methylimidazolium chloride could potentially interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to dissolve cellulose suggests that it may be able to penetrate cell membranes and distribute within cells .

Propriétés

IUPAC Name |

1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBHSHARMAIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479995 | |

| Record name | 1-Methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35487-17-3 | |

| Record name | 1-Methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)